Product packaging for 5,5-Dimethyl-2-phenyl-1,3-oxazolidin-4-one(Cat. No.:CAS No. 22200-16-4)

5,5-Dimethyl-2-phenyl-1,3-oxazolidin-4-one

Cat. No.: B1593987
CAS No.: 22200-16-4
M. Wt: 191.23 g/mol
InChI Key: LDACHRXRCDVOEP-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-phenyl-1,3-oxazolidin-4-one is a chemical compound belonging to the oxazolidinone class of heterocyclic organic compounds, which contain both nitrogen and oxygen in a 5-membered ring . This specific regioisomer, featuring the carbonyl group at the 4-position, is offered for research and development purposes. Researchers can explore its potential as a synthetic intermediate or building block in organic chemistry. The oxazolidinone core is historically significant and well-established in scientific research, primarily for its role in asymmetric synthesis . Compounds within this class are famously employed as Evans auxiliaries, where a chiral oxazolidinone directs the stereochemical outcome of reactions, such as aldol additions and Diels-Alder cyclizations . Although the specific activity of this compound requires further investigation, other oxazolidinone derivatives are known for diverse biological properties. For instance, some are recognized for immunomodulatory effects on macrophages, while others, like the antibiotic linezolid, inhibit bacterial protein synthesis . This makes the oxazolidinone scaffold a valuable template in medicinal chemistry and drug discovery. This product is provided as a reference standard and is intended for research applications in vitro . It is strictly for laboratory use and is not meant for diagnostic, therapeutic, or any human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO2 B1593987 5,5-Dimethyl-2-phenyl-1,3-oxazolidin-4-one CAS No. 22200-16-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-dimethyl-2-phenyl-1,3-oxazolidin-4-one
Source PubChem
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InChI

InChI=1S/C11H13NO2/c1-11(2)10(13)12-9(14-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDACHRXRCDVOEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(O1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70282356
Record name NSC25565
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Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22200-16-4
Record name NSC25565
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Record name 5,5-dimethyl-2-phenyl-1,3-oxazolidin-4-one
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Synthetic Methodologies and Chemical Transformations of 5,5 Dimethyl 2 Phenyl 1,3 Oxazolidin 4 One and Its Derivatives

Classical and Contemporary Synthetic Routes to Oxazolidinone Ring Systems

The construction of the oxazolidinone core can be achieved through various synthetic strategies, ranging from classical condensation reactions to more modern multicomponent approaches.

Condensation Reactions in Oxazolidinone Formation

The most traditional and direct method for synthesizing 1,3-oxazolidine derivatives is through the condensation reaction of a β-amino alcohol with an aldehyde or ketone. wikipedia.orgresearchgate.net In the case of 5,5-dimethyl-2-phenyl-1,3-oxazolidin-4-one, the key precursors are a derivative of the amino acid 2-amino-2-methylpropanoic acid and benzaldehyde. The reaction involves the formation of a hemiaminal intermediate, followed by intramolecular cyclization via dehydration to yield the stable five-membered oxazolidinone ring. The presence of an acid catalyst often facilitates this reversible reaction. researchgate.net

More broadly, the synthesis of the related oxazolidin-2-one ring system can be achieved by the direct condensation of 2-aminoalcohols with carbon dioxide, although this can require harsh conditions like high temperature and pressure. researchgate.net The use of specific catalysts, such as chlorostannoxanes, can promote this transformation under milder conditions. researchgate.net Another approach involves a tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters followed by a base-catalyzed cyclization, using atmospheric carbon dioxide as the C1 source to form oxazolidine-2,4-diones. rsc.org

Diazoalkane-Isocyanate Reactions for 5,5-Dialkyl-Oxazolidin-4-one Synthesis

A specific method for the synthesis of 5,5-dialkyl-oxazolidin-4-one derivatives involves the reaction of diazoalkanes with isocyanates. cdnsciencepub.comcdnsciencepub.com In this process, a diazoalkane, which can be generated in situ from the thermal cycloreversion of a 5,5-dialkyl-Δ³-1,3,4-oxadiazolin-2-one, attacks an aryl isocyanate. cdnsciencepub.com This reaction can lead to several products, including 3-aryl-2-arylimino-5,5-dialkyl-1,3-oxazolidin-4-ones. cdnsciencepub.comcdnsciencepub.com

The distribution of products, including the target oxazolidinone, is influenced by reaction parameters such as temperature and isocyanate concentration. cdnsciencepub.com For instance, thermolysis of 5,5-dimethyl-Δ³-1,3,4-oxadiazolin-2-one in the presence of phenyl isocyanate yields 5,5-dimethyl-3-phenyl-2-phenylimino-1,3-oxazolidin-4-one alongside other products. cdnsciencepub.com

ReactantsTemperature (°C)ProductsReference
5,5-dimethyl-Δ³-1,3,4-oxadiazolin-2-one + Phenyl isocyanate1505,5-dimethyl-3-phenyl-2-phenylimino-1,3-oxazolidin-4-one, others cdnsciencepub.com
5,5-dimethyl-Δ³-1,3,4-oxadiazolin-2-one + m-Tolyl isocyanate1505,5-dimethyl-3-(m-tolyl)-2-(m-tolylimino)-1,3-oxazolidin-4-one, others cdnsciencepub.com

Multistep Syntheses of Substituted Oxazolidinone Derivatives

Modern synthetic chemistry has developed multistep and multicomponent reactions to generate highly substituted and structurally diverse oxazolidinone derivatives. These methods offer efficient pathways to complex molecules from simple starting materials.

One-pot syntheses are particularly effective. For example, oxazolidinones can be prepared from epoxides and chlorosulfonyl isocyanate (CSI) in a single step under mild, metal-free conditions. nih.govbeilstein-archives.org This reaction proceeds via a cycloaddition mechanism and yields both oxazolidinones and five-membered cyclic carbonates. nih.gov

Another powerful approach is the multi-component reaction. An efficient asymmetric three-component reaction involving anilines, ethyl glyoxalates, and epoxides can produce multi-substituted 1,3-oxazolidine derivatives with high stereoselectivity. nih.gov Similarly, libraries of diverse oxazolidinones can be generated through parallel synthesis, starting from a common intermediate like (triphenylmethoxymethyl)-3-oxa-1-azabicyclo[3.1.0]hexan-2-one, which allows for sequential introduction of different substituents. researchgate.net

Derivatization Strategies of the this compound Scaffold

The core structure of this compound possesses two primary sites for further chemical modification: the nitrogen atom of the heterocyclic ring and the phenyl substituent at the C2 position.

Functionalization at Nitrogen (N-Substitution)

The nitrogen atom in the oxazolidinone ring bears a proton that can be removed by a base, rendering the nitrogen nucleophilic and available for substitution reactions. This allows for the introduction of a wide variety of substituents at the N3-position.

N-arylation of the related 2-oxazolidinone (B127357) ring has been effectively achieved using palladium-catalyzed cross-coupling reactions with aryl bromides. organic-chemistry.org This methodology is sensitive to the choice of ligand, base, and solvent. Copper-catalyzed N-arylation reactions using (hetero)aryl iodides have also been developed, which can proceed at room temperature with excellent chemoselectivity. organic-chemistry.org While these examples are for 2-oxazolidinones, the principles are applicable to the N-H group of 4-oxazolidinones, allowing for the synthesis of N-substituted derivatives. The synthesis of various N-alkyl and N-aryl oxazolidinediones has been extensively documented, providing a basis for similar transformations on the 4-oxazolidinone (B12829736) ring. acs.org

Reaction TypeCatalyst/ReagentSubstrate ExampleProduct TypeReference
N-ArylationPalladium complex / Phosphine ligand2-Oxazolidinone3-Aryl-2-oxazolidinone organic-chemistry.org
N-ArylationCopper(I) complex / BPMO ligand2-Oxazolidinone3-Aryl-2-oxazolidinone organic-chemistry.org
N-AlkylationAlkyl Halide / Base (e.g., DBU)Oxazolidine-2,4-dione3-Alkyl-oxazolidine-2,4-dione acs.org

Modification of the Phenyl Substituent

The phenyl ring at the C2 position is amenable to a range of electrophilic aromatic substitution reactions, allowing for the introduction of functional groups that can modulate the molecule's properties. Standard reactions such as nitration, halogenation, and Friedel-Crafts acylation/alkylation can be applied to the phenyl ring. The specific position of substitution (ortho, meta, or para) will be directed by the electronic nature of the oxazolidinone ring system.

Alterations to the Oxazolidinone Ring (e.g., C-5 position)

The functionalization of the oxazolidinone ring, particularly at the C-5 position, is a key strategy in the chemical modification of this scaffold. The substituents at this position are crucial as they can significantly influence the biological and chemical properties of the molecule. nih.gov Extensive research has focused on introducing diverse functionalities at the C-5 side chain to modulate these properties. researchgate.netnih.gov

Several synthetic methodologies have been developed to achieve C-5 substitution. One efficient method involves starting from chiral aziridines that bear an electron-withdrawing group at the C-2 position. These precursors undergo a regioselective ring-opening, which is followed by an intramolecular cyclization to yield 5-functionalized oxazolidin-2-ones. bioorg.org This process is notable for proceeding with a retention of the initial configuration, allowing for stereocontrolled synthesis. bioorg.org For instance, 2-acyl-substituted aziridines can be converted into 5-acyl-substituted chiral 2-oxazolidinones in high yields. bioorg.org

Another approach involves the modification of a pre-existing oxazolidinone structure. For example, the hydroxymethyl group often found at the C-5 position serves as a versatile handle for further chemical elaboration. researchgate.net This group can be transformed into other functionalities, such as esters or ethers, to explore structure-activity relationships. The synthesis of C-5 substituted cinmethylin (B129038) analogs, for example, involved the protection of a C-5 hydroxyl group, followed by other transformations and subsequent deprotection to yield the desired analog. nih.gov These modifications are often pursued to enhance interactions with biological targets or to alter the molecule's pharmacokinetic profile. researchgate.net The development of novel oxazolidinone derivatives often involves the strategic introduction of bicyclic systems or other complex moieties at the C-5 position to access new chemical space. researchgate.net

Chemical Reactivity and Reaction Mechanisms of this compound Analogs

The reactivity of the oxazolidinone core is governed by the interplay of its constituent atoms and the influence of its substituents. The ring's stability and reaction pathways are sensitive to conditions such as pH and the presence of catalysts.

Hydrolytic Stability and Ring-Opening Pathways

The oxazolidinone ring system can undergo hydrolysis, typically through ring-opening mechanisms. This process is often catalyzed by acid. acs.org Studies on analogous oxazolidine (B1195125) structures reveal that acid-catalyzed hydrolysis proceeds via the formation of a ring-opened intermediate. researchgate.net For some derivatives, this intermediate can be a stable iminium ion. researchgate.net The rate-determining step in the acid-catalyzed hydrolysis of certain N,O-acetals, which share features with oxazolidinones, is the departure of the alcoholic group to form a carbocation intermediate. acs.org

The stability of the oxazolidinone ring towards hydrolysis is highly dependent on the substituents attached to it. For 2-phenyl substituted oxazolidine compounds, the presence of electron-withdrawing groups on the phenyl ring, such as nitro groups, was found to accelerate hydrolysis compared to unsubstituted or methoxy-substituted derivatives. researchgate.net This suggests that electron-withdrawing substituents can stabilize the ring-opened intermediates. researchgate.net

Beyond simple hydrolysis, oxazolidinones can undergo decarboxylative ring-opening. This reaction provides a pathway to aminoethylated products, making oxazolidinones useful as synthetic equivalents of aziridines without the associated toxicity. rsc.org For example, non-activated 2-oxazolidinones can react with in situ generated chalcogenolate anions to produce β-selenoamines, β-telluroamines, and β-thioamines through a regioselective, one-step decarboxylative ring-opening process. rsc.org

Oxidation Reactions of Oxazolidinone Derivatives

Oxidation reactions of oxazolidinone derivatives can occur, though the specific pathways are highly dependent on the oxidant and the substrate's structure. In a biological context, the oxazolidinone antibiotic linezolid (B1675486) is known to be oxidized in human liver microsomes to a single primary metabolite. nih.gov This oxidative metabolism is dependent on NADPH but has not been definitively linked to a specific cytochrome P-450 enzyme, suggesting a possible alternative microsomal-mediated oxidative pathway. nih.gov

In synthetic chemistry, photocatalytic oxidation presents a viable route for transforming oxazolidinones. Using graphitic carbon nitride as a photobase catalyst, (sp³)C−H bonds in oxazolidinones can be oxygenated through a proton-coupled electron transfer mechanism. researchgate.net Furthermore, the oxidation of related five-membered heterocyclic systems, such as isoxazolidines, has been studied. The RuO₄-catalyzed oxidation of N-substituted isoxazolidines leads to the formation of 3-isoxazolidinones, with the reaction proceeding via the transfer of hydrogen atoms. mdpi.com The regioselectivity of this oxidation is correlated with the stability of the transient carbocation formed during the reaction. mdpi.com Some oxazolidinone derivatives have also been shown to induce apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS), indicating a role in mediating oxidative processes within a biological environment. rsc.org

Electrophilic Aromatic Substitution on Phenyl Groups

The phenyl group at the C-2 position of the oxazolidinone ring is susceptible to electrophilic aromatic substitution (SEAr), a fundamental reaction for functionalizing aromatic systems. wikipedia.org The general mechanism involves the attack of the aromatic π-electron system on an electrophile, forming a carbocation intermediate known as a sigma complex, followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com

The outcome of the substitution is controlled by the directing and activating or deactivating effects of the substituent already present on the benzene (B151609) ring—in this case, the oxazolidinone heterocycle. wikipedia.org Substituents influence both the reaction rate and the regioselectivity (the position of the incoming electrophile). Activating groups donate electron density to the ring, stabilizing the carbocation intermediate and directing incoming electrophiles to the ortho and para positions. wikipedia.org Conversely, deactivating groups withdraw electron density, destabilizing the intermediate and directing electrophiles to the meta position.

The oxazolidinone ring, connected at C-2, acts as a substituent on the phenyl ring. While the oxygen and nitrogen heteroatoms have lone pairs that could participate in resonance donation (an activating, ortho, para-directing effect), the carbonyl group (C=O) at the 4-position is strongly electron-withdrawing. This withdrawal effect, transmitted inductively and via resonance, likely dominates, making the entire heterocyclic group a deactivating, meta-directing substituent. Therefore, electrophilic reactions like nitration, halogenation, or Friedel-Crafts acylation on the 2-phenyl group would be expected to proceed slower than on benzene and yield predominantly the meta-substituted product. masterorganicchemistry.com This is analogous to other heterocycles where the atom connected to the ring influences reactivity; for example, five-membered heterocycles like furan (B31954) and thiophene (B33073) are generally more reactive than benzene, while six-membered ones like pyridine (B92270) are less reactive. numberanalytics.comst-andrews.ac.uk

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on 2-Phenyl-1,3-oxazolidin-4-one
ReactionTypical ReagentsExpected Major ProductRationale
NitrationHNO₃, H₂SO₄2-(3-Nitrophenyl)-1,3-oxazolidin-4-oneThe oxazolidinone ring is deactivating, directing the -NO₂ group to the meta position.
HalogenationBr₂, FeBr₃2-(3-Bromophenyl)-1,3-oxazolidin-4-oneThe deactivating nature of the substituent favors meta substitution.
Friedel-Crafts AcylationRCOCl, AlCl₃2-(3-Acylphenyl)-1,3-oxazolidin-4-oneThe ring is deactivated, making the reaction slow but meta-directed.

Influence of Substituents on Reactivity Profiles

As previously noted in the context of hydrolytic stability, electron-withdrawing groups (e.g., -NO₂) on the 2-phenyl substituent accelerate the rate of ring-opening, while electron-donating groups (e.g., -OCH₃) have a stabilizing effect, slowing hydrolysis. researchgate.net This is attributed to the ability of electron-withdrawing groups to stabilize the negative charge that develops on the oxygen atom in the transition state of the ring-opened intermediate. researchgate.net In contrast, the nature of the N-alkyl substituent on the oxazolidine ring leads to more modest changes in reaction rates and equilibrium constants for ring closure, though bulky groups like tert-butyl and phenyl can introduce steric or unfavorable inductive effects. researchgate.net

In the context of biological activity, which is a manifestation of chemical reactivity with a biological target, structure-activity relationship (SAR) studies have shown that substituents play a critical role. For some oxazolidinone derivatives, antibacterial activity is significantly affected by the lipophilicity of substituents on the benzene ring. nih.gov The balance between hydrophilic or hydrophobic groups at the C-5 position and the substituents on the phenyl ring is crucial for potency. nih.gov Modifications at the C-5 position, such as replacing the common acetamide (B32628) group with a hydroxymethyl group or a 1,2,3-triazole, have been shown to be effective against certain resistant bacterial strains, highlighting the profound impact of this position on the molecule's reactivity profile. researchgate.net

Table 2: Influence of Substituents on the Reactivity of Oxazolidinone Analogs
Position of SubstitutionSubstituent TypeEffect on Reactivity/StabilityExample
2-Phenyl RingElectron-WithdrawingIncreases rate of hydrolytic ring-opening. researchgate.net-NO₂
Electron-DonatingDecreases rate of hydrolytic ring-opening. researchgate.net-OCH₃
N-3 PositionPhenylLess stable to hydrolysis compared to N-methyl. researchgate.net-C₆H₅
MethylMore stable to hydrolysis compared to N-phenyl. researchgate.net-CH₃
C-5 PositionHydroxymethylCan overcome certain resistance mechanisms in bacteria. researchgate.net-CH₂OH
Hydrophobic/Hydrophilic GroupsModulates lipophilicity and antibacterial activity. nih.govVaries

Stereochemical Aspects and Chiral Applications of 5,5 Dimethyl 2 Phenyl 1,3 Oxazolidin 4 One

Stereoisomerism and Diastereomeric Relationships in Oxazolidinone Structures

The stereochemical complexity of oxazolidinones is fundamental to their function as chiral auxiliaries. The oxazolidinone ring can possess multiple stereocenters, leading to the existence of various stereoisomers. For instance, in 4,5-disubstituted oxazolidin-2-ones, the substituents can be on the same side of the ring (cis) or on opposite sides (trans), resulting in diastereomers. mdpi.com The separation of these diastereomers, often achievable through methods like fractional crystallization, is crucial for obtaining enantiomerically pure auxiliaries. mdpi.com

The five-membered ring of oxazolidinones is not planar and can adopt various conformations, such as envelope and twisted forms. mdpi.com The specific conformation adopted can be influenced by the substituents on the ring. For example, in (2S,4S)-3-benzoyl-2-tert-butyl-4-((2′-oxo-1′-cyclohexyl)methyl)-oxazolidin-5-one, the ring adopts a shallow envelope conformation. mdpi.com These conformational preferences play a significant role in dictating the facial selectivity of reactions involving the attached substrate.

The stereocenters within the oxazolidinone auxiliary create a chiral environment that influences the approach of reagents. In the case of N-acyloxazolidinones, the bulky substituent at the C4 position typically blocks one face of the enolate, forcing the electrophile to attack from the less hindered face. researchgate.netwilliams.edu This steric hindrance is a key factor in achieving high diastereoselectivity.

Application of Related Oxazolidinone Compounds as Chiral Auxiliaries

Oxazolidinone-based chiral auxiliaries, often referred to as Evans auxiliaries, are renowned for their versatility and reliability in a wide array of asymmetric reactions. rsc.orgwikipedia.org Their predictable stereochemical control has made them a cornerstone in the synthesis of complex, biologically active molecules. wikipedia.orgresearchgate.net

Asymmetric Inductions in Carbonyl Addition Reactions

N-acyloxazolidinones are highly effective in directing the stereochemical outcome of additions to the carbonyl group. Deprotonation of an N-acyl oxazolidinone with a suitable base generates a (Z)-enolate, which is stabilized by chelation to a metal ion. williams.eduscielo.org.mx This rigid, chelated structure effectively shields one face of the enolate. researchgate.net Subsequent reaction with an electrophile, such as an alkyl halide, proceeds with high diastereoselectivity, as the electrophile approaches from the less sterically encumbered face. williams.edu This methodology has been successfully applied in the synthesis of numerous natural products. rsc.org

Stereoselective Aldol (B89426) Condensations

The aldol reaction, a powerful carbon-carbon bond-forming reaction, can be rendered highly stereoselective through the use of oxazolidinone auxiliaries. wikipedia.orgresearchgate.net The boron enolates of N-acyl oxazolidinones, for example, undergo highly diastereoselective aldol reactions with aldehydes to produce syn-aldol adducts. wikipedia.orgscielo.org.mx The stereochemical outcome is rationalized by a chair-like transition state model, where the substituents arrange to minimize steric interactions. illinoisstate.edu This approach is particularly valuable as it allows for the simultaneous creation of two new stereocenters with a high degree of control. wikipedia.org

The choice of Lewis acid can also influence the stereochemical outcome. While boron enolates typically yield syn-aldol products, the use of other Lewis acids can lead to the formation of anti-aldol products, further expanding the synthetic utility of these auxiliaries. researchgate.net

Diels-Alder Reactions and Other Cycloadditions

Oxazolidinone auxiliaries have also been successfully employed to control stereochemistry in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgnih.gov Chiral N-acryloyl oxazolidinones act as dienophiles, reacting with dienes to form cycloadducts with high diastereoselectivity. nih.govrsc.org The stereochemical outcome is dictated by the chiral auxiliary, which directs the approach of the diene to one face of the dienophile. nih.gov This strategy has been instrumental in the synthesis of complex cyclic systems. nih.gov

Beyond the Diels-Alder reaction, oxazolidinone auxiliaries have been utilized in other cycloadditions and conjugate addition reactions, such as Michael additions, with excellent stereocontrol. researchgate.netsigmaaldrich.com

Factors Influencing Stereochemical Control and Diastereoselectivity

The remarkable stereochemical control achieved with oxazolidinone auxiliaries is a result of several interconnected factors.

Steric Hindrance: The bulky substituent at the C4 position of the oxazolidinone ring is a primary determinant of stereoselectivity. researchgate.netwikipedia.org This group effectively blocks one face of the reactive intermediate (e.g., an enolate), directing the incoming electrophile to the opposite, less hindered face. williams.edu

Chelation: In many reactions involving N-acyloxazolidinones, the formation of a rigid, chelated intermediate with a metal ion (e.g., lithium, boron, titanium) is crucial. researchgate.netwilliams.eduscielo.org.mx This chelation locks the conformation of the enolate and enhances the facial bias created by the chiral auxiliary. researchgate.net

Substrate and Reagent Structure: The structure of the substrate attached to the auxiliary and the nature of the incoming reagent also play a role. For instance, in glycosylation reactions using oxazolidinone-protected donors, the reactivity of the acceptor alcohol can influence the stereochemical outcome. nih.gov Similarly, the nucleophilicity of a reagent can impact the level of stereocontrol. nih.gov

Reaction Conditions: Parameters such as the choice of Lewis acid, base, and solvent can significantly affect the diastereoselectivity of a reaction. scielo.org.mxnih.gov For example, in aldol reactions, different Lewis acids can lead to the formation of different diastereomers. researchgate.net The temperature of the reaction is also a critical factor, with lower temperatures generally favoring higher selectivity. williams.edu

The interplay of these factors allows for a high degree of predictability and control over the stereochemical course of a wide range of organic transformations, solidifying the position of oxazolidinone auxiliaries as indispensable tools in modern asymmetric synthesis.

Thermodynamic vs. Kinetic Control in Oxazolidine (B1195125) Formation

The stereochemical composition of a product mixture can be determined by whether the reaction is under thermodynamic or kinetic control. wikipedia.org When competing reaction pathways lead to different products, the product that forms faster is the kinetic product, favored under conditions like lower temperatures and shorter reaction times because it has a lower energy of activation. wikipedia.orglibretexts.org Conversely, the most stable product is the thermodynamic product, which predominates under conditions that allow for equilibrium to be reached, such as higher temperatures and longer reaction times. wikipedia.org

In the synthesis of substituted oxazolidinones, the relative stereochemistry of the substituents can be highly dependent on the reaction conditions, demonstrating a clear distinction between kinetic and thermodynamic control. A notable study on the cyclization of ferrocenylimines, derived from α-amino acids, to form 2-ferrocenyl-1,3-oxazolidin-5-ones revealed a significant temperature dependence on the stereochemical outcome. rsc.org At low temperatures (-78 °C), the reaction is under kinetic control and preferentially yields the trans-oxazolidinone. rsc.org As the temperature is raised (to between -15 °C and room temperature), the more stable cis-oxazolidinone becomes the major product, indicating the reaction has shifted to thermodynamic control. rsc.org This allows for the selective formation of either diastereomer by simply adjusting the reaction temperature. rsc.org

While this specific example involves a 2-ferrocenyl substituted oxazolidinone, the principle is broadly applicable to the formation of other substituted oxazolidines, where the stability of the final ring structure and the energy of the transition states leading to different isomers can be manipulated. For instance, in the deprotonation of an unsymmetrical ketone, low temperatures and sterically bulky bases favor the formation of the kinetic enolate. wikipedia.org Similarly, in the formation of the 5,5-Dimethyl-2-phenyl-1,3-oxazolidin-4-one ring, the choice of reaction conditions can influence the stereochemical relationship between the substituents, although the gem-dimethyl group at the C5 position simplifies the possible outcomes compared to other substituted analogues.

Effect of Temperature on the Stereoselective Cyclization of Ferrocenylimines to Oxazolidinones rsc.org
Reaction ConditionControl TypeMajor ProductStereochemistry
Low Temperature (-78 °C)KineticProduct with lower activation energytrans-oxazolidinone
Higher Temperature (-15 °C to RT)ThermodynamicMore stable productcis-oxazolidinone

Role of Starting Chiral Precursors

The chirality of this compound, and oxazolidinones in general, originates from the stereochemistry of the starting materials used in their synthesis. nih.gov These chiral auxiliaries are typically prepared from readily available and optically pure precursors, such as β-amino alcohols, which are often derived from natural amino acids. nih.govnih.gov The inherent chirality of the precursor molecule is directly transferred to the oxazolidinone ring during the cyclization reaction.

For example, the widely used Evans' oxazolidinones are synthesized from chiral amino alcohols. nih.govwilliams.edu The stereocenters present in the amino alcohol dictate the absolute configuration of the substituents on the resulting oxazolidinone ring. researchgate.netrsc.org This process ensures that the chiral auxiliary is obtained as a single enantiomer, which is crucial for its effectiveness in asymmetric synthesis. nih.gov The reliability and predictability of this chirality transfer are key advantages of using these auxiliaries. researchgate.netrsc.org

The synthesis of chiral 2-oxazolines, which are structurally related to oxazolidinones, also relies on the reaction of a chiral amino alcohol with a carboxylic acid, highlighting the foundational role of the precursor in establishing the final product's stereochemistry. nih.gov The general strategy involves the condensation of an aldehyde (like benzaldehyde) with a chiral amino alcohol (derived from an amino acid) to form the heterocyclic ring. The stereocenter(s) from the amino alcohol become part of the oxazolidinone backbone, fixing its spatial arrangement.

Examples of Chiral Precursors and Their Resulting Oxazolidinone Structures
Chiral Precursor (from Amino Acid)Resulting Oxazolidinone Auxiliary TypeKey Stereocenter Source
(S)-Valinol(S)-4-isopropyl-2-oxazolidinoneIsopropyl group from Valine
(S)-Phenylalaninol(S)-4-benzyl-2-oxazolidinoneBenzyl group from Phenylalanine
(1S,2R)-Ephedrine(4S,5R)-3,4-dimethyl-5-phenyl-2-oxazolidinoneMethyl and Phenyl groups from Ephedrine (B3423809)

Conformational Effects on Stereochemical Induction

The effectiveness of this compound as a chiral auxiliary is not just due to its inherent chirality, but also to the conformational rigidity of the ring system. The substituents on the ring lock it into a preferred three-dimensional shape, which in turn dictates how reactants can approach the molecule. This control over the reaction trajectory is the basis for stereochemical induction.

The phenyl group at the C2 position and the gem-dimethyl groups at the C5 position create significant steric bulk. This steric hindrance effectively blocks one face of the molecule. When the oxazolidinone is N-acylated and converted into an enolate for an alkylation reaction, the substituents on the ring direct the incoming electrophile to the opposite, less-hindered face. williams.eduresearchgate.net This facial selectivity ensures the formation of one diastereomer in preference to the other.

Furthermore, stereoelectronic effects, such as hyperconjugation, play a role in stabilizing specific conformations. beilstein-journals.org These effects involve the interaction of electron orbitals, such as the lone pair on the nitrogen atom with an adjacent anti-bonding sigma orbital (n→σ*), which can influence bond lengths and angles, further rigidifying the ring's conformation. beilstein-journals.org In some related heterocyclic systems, restricted bond rotation around the N-acyl group has been observed, which is another conformational factor that contributes to high diastereoselectivity in reactions. acs.org The predictable and well-defined conformation of the acylated oxazolidinone chelated to a metal ion allows for the construction of reliable models to predict the stereochemical outcome of reactions like alkylations, aldol additions, and Diels-Alder reactions. sigmaaldrich.comnih.gov

Structural Elucidation and Conformational Analysis

X-ray Crystallographic Investigations of 5,5-Dimethyl-2-phenyl-1,3-oxazolidin-4-one and Related Compounds

While specific crystallographic data for this compound is not extensively documented in publicly available literature, analysis of closely related oxazolidine (B1195125) structures provides significant insight into the expected molecular geometry, conformation, and packing in the solid state. An illustrative example is the compound 4-(3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-2-methoxyphenol , whose crystal structure reveals key features relevant to the oxazolidine core. msu.edunist.govbeilstein-journals.org

Table 1: Crystal Data and Structure Refinement for the related compound 4-(3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-2-methoxyphenol. msu.edubeilstein-journals.org
ParameterValue
Chemical FormulaC₁₈H₂₁NO₃
Formula Weight299.36
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.8893 (6)
b (Å)11.7697 (9)
c (Å)17.4392 (13)
Volume (ų)1619.3 (2)
Z4
Temperature (K)120
R-factor0.043

In related heterocyclic systems, the five-membered oxazolidine ring is not planar. X-ray diffraction studies on 4-(3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-2-methoxyphenol show that the oxazolidine ring adopts an envelope conformation. msu.edunist.govbeilstein-journals.org In this arrangement, one atom of the ring is displaced from the plane formed by the other four atoms. For this specific analog, the nitrogen atom (N1) serves as the "flap" of the envelope, deviating significantly from the least-squares plane defined by the remaining four ring atoms (C7, C8, C9, O3). msu.edu The deviation of the nitrogen atom is 0.634 (2) Å from this plane. msu.edu This puckering minimizes steric strain within the heterocyclic ring.

The way molecules arrange themselves in a crystal lattice is governed by a network of non-covalent intermolecular interactions. In the crystal structure of the related compound 4-(3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-2-methoxyphenol, both conventional hydrogen bonds and weaker interactions play a crucial role in stabilizing the lattice. Adjacent molecules are linked by O—H···O and C—H···O hydrogen bonds, forming one-dimensional chains. msu.edunist.gov The crystal structure is further stabilized by weak C—H···π interactions, where a hydrogen atom from one molecule interacts with the electron cloud of a phenyl ring on a neighboring molecule. msu.eduillinois.edu These interactions collectively create a robust, three-dimensional supramolecular architecture.

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are essential for confirming the molecular structure of newly synthesized compounds and for providing information about their electronic and vibrational properties.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While a published spectrum for this compound is not available, its expected ¹H and ¹³C NMR chemical shifts can be predicted based on established principles and data from structurally similar compounds.

¹H NMR: The proton spectrum is expected to show distinct signals for each type of proton. The two methyl groups at the C5 position are chemically equivalent and should appear as a sharp singlet. The proton at the C2 position, situated between an oxygen, a nitrogen, and a phenyl group, would likely appear as a singlet at a downfield chemical shift. The protons on the phenyl ring would typically resonate as a multiplet in the aromatic region of the spectrum. The N-H proton signal is also expected, though its chemical shift and appearance can be variable.

¹³C NMR: The carbon spectrum would provide confirmation of the carbon skeleton. A key signal would be that of the carbonyl carbon (C4), which is expected in the far downfield region (typically >170 ppm) due to the strong deshielding effect of the double-bonded oxygen. Other expected signals include those for the C2 and C5 carbons of the heterocyclic ring, the two equivalent methyl carbons, and the distinct carbons of the phenyl ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound.
AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C5-CH₃ (x2)~1.2 - 1.6 (singlet)~20 - 30
C5(CH₃)₂-~50 - 65
N-HVariable, broad-
C2-H~5.0 - 5.8 (singlet)~80 - 95
Phenyl C-H~7.2 - 7.5 (multiplet)~125 - 140
C4=O-~170 - 180

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the most prominent feature in its IR spectrum would be the carbonyl (C=O) stretching absorption.

The frequency of the C=O stretch is sensitive to its environment. Incorporation into a five-membered ring tends to increase the stretching frequency compared to an open-chain equivalent. The 1,3-oxazolidin-4-one structure contains a cyclic carbamate (B1207046) moiety, which has characteristics of both an amide and an ester. The C=O stretching frequency for amides is typically found in the 1630-1690 cm⁻¹ range, while for five-membered lactones (cyclic esters), it is higher, around 1765 cm⁻¹. Therefore, a strong absorption band for the C4 carbonyl group is expected in the region of 1700-1780 cm⁻¹. Other expected absorptions include C-H stretches for the methyl and phenyl groups (~2850-3100 cm⁻¹), N-H stretching (~3300-3500 cm⁻¹), and C-O stretching vibrations.

Table 3: Predicted Principal Infrared (IR) Absorption Bands for this compound.
Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3500Medium
Aromatic C-H Stretch3010 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 2980Medium
C=O Stretch (Carbonyl)1700 - 1780Strong
Aromatic C=C Bending1500 - 1700Medium-Weak
C-O Stretch1000 - 1300Medium-Strong

Mass Spectrometry (MS)

A comprehensive search of available scientific literature and spectral databases did not yield specific mass spectrometry data for the compound this compound. Detailed research findings, including fragmentation patterns and corresponding data tables for this particular molecule, are not presently documented in the reviewed resources.

While mass spectrometric studies have been conducted on structurally related oxazolidinone derivatives, the strict focus of this article on this compound precludes the inclusion of data from those analogous compounds. The unique substitution pattern of the target molecule—specifically the gem-dimethyl group at the C5 position, the phenyl group at the C2 position, and the carbonyl group at the C4 position—would be expected to produce a distinct mass spectrum and fragmentation pathway that cannot be accurately inferred from its constitutional isomers or other derivatives.

Further empirical investigation using mass spectrometry techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) would be required to elucidate the characteristic fragmentation of this compound and to generate the corresponding spectral data.

Biological Activities and Molecular Mechanisms of 5,5 Dimethyl 2 Phenyl 1,3 Oxazolidin 4 One and Its Analogs

Anticancer and Antiproliferative Potentials

Analogs of the oxazolidinone and structurally related thiazolidin-4-one families have demonstrated significant potential as anticancer agents. Their effectiveness is rooted in their ability to selectively target cancer cells, induce programmed cell death, and inhibit cell proliferation through various molecular pathways.

A substantial body of research has demonstrated the cytotoxic effects of oxazolidinone analogs against a wide array of human cancer cell lines. The antiproliferative activity is often evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

For instance, studies on structurally similar thiazolidin-4-one derivatives have revealed potent activity. Certain 2,3-diaryl-4-thiazolidinone derivatives have been identified as strong inhibitors of both human lung cancer (A549) and breast cancer (MDA-MB-231) cell lines. pharmacophorejournal.com Similarly, other analogs have shown significant cytotoxic effects against colon tumor (HT-29) and breast carcinoma (MDA-MB-231) cell lines, with IC50 values as low as 0.073 µM and 3.10 µM, respectively. nih.gov Further research into 2-thioxoimidazolidin-4-one derivatives, which share a related heterocyclic core, found them to be highly potent against hepatocellular carcinoma (HepG2) cells, with some analogs exhibiting IC50 values (0.017 µM) far more potent than the reference drug 5-Fluorouracil (5.18 µM). nih.gov

The table below summarizes the in vitro cytotoxic activity of various analogs against several human cancer cell lines.

Compound Class/AnalogCancer Cell LineCell Line TypeIC50 (µM)Reference
2,3-diaryl-4-thiazolidinone analogA549Lung Cancer<10 pharmacophorejournal.com
2,3-diaryl-4-thiazolidinone analogMDA-MB-231Breast Cancer<10 pharmacophorejournal.com
Thiazolidin-4-one analog 4HT-29Colon Cancer0.073 nih.gov
Thiazolidin-4-one analog 4A549Lung Cancer0.35 nih.gov
Thiazolidin-4-one analog 4MDA-MB-231Breast Cancer3.10 nih.gov
2-thioxoimidazolidin-4-one analog 4HepG2Liver Cancer0.017 nih.gov
2-thioxoimidazolidin-4-one analog 2HepG2Liver Cancer0.18 nih.gov
Isatin-based thiazolidin-4-one 29CAKI-1Renal Cancer4.74 mdpi.com
Isatin-based thiazolidin-4-one 29UO-31Renal Cancer3.99 mdpi.com

The anticancer activity of these compounds is frequently linked to their ability to induce apoptosis, a form of programmed cell death. This process is a key mechanism for eliminating cancerous cells without causing inflammation. Analogs of oxazolidinone have been shown to trigger apoptosis through multiple cellular pathways.

One primary mechanism involves the activation of the p53 tumor suppressor protein. mdpi.com Activation of p53 can initiate a cascade of events leading to cell death. Research on 2-thioxoimidazolidin-4-one derivatives demonstrated that a potent analog enhanced the expression of pro-apoptotic genes like p53 and PUMA. nih.gov This, in turn, led to the activation of effector caspases, such as Caspase 3, 8, and 9, which are critical executioners of the apoptotic process. nih.gov The treatment of HepG2 liver cancer cells with one such analog resulted in a 19.35-fold increase in apoptosis compared to control cells. nih.gov

Furthermore, these compounds can induce cell cycle arrest, another mechanism that contributes to their antiproliferative effects. By halting the cell cycle at specific phases, such as G2/M, the compounds prevent cancer cells from dividing and proliferating. nih.gov This arrest is often accompanied by an increase in the proportion of cells in the Pre-G1 phase, which is indicative of apoptosis. nih.gov

A critical attribute of a promising anticancer agent is its ability to selectively target cancer cells while sparing healthy, non-cancerous cells. Several studies on oxazolidinone analogs and related thiazolidin-4-ones have demonstrated favorable selectivity profiles.

For example, certain stemodin-derived oxime esters exhibited high cytotoxicity against various human cancer cell lines, with some values exceeding that of the standard chemotherapy drug doxorubicin, while showing no cytotoxic effect on healthy murine cells (L929) at the tested concentration. scielo.br Similarly, a study on 5-(3,4,5-trimethoxybenzylidene)thiazolidine-2,4-dione (B12460257) derivatives showed they could inhibit the proliferation of human breast cancer cells (MCF-7) at low micromolar concentrations while being tested against normal non-cancerous breast cells from the same patients. mdpi.com Another investigation into 2-thioxoimidazolidin-4-one derivatives found that the most potent compound was highly selective, showing powerful cytotoxicity against liver cancer cells (HepG2) with a very high IC50 value against normal liver cells (THLE-2), indicating a wide therapeutic window. nih.gov The assessment of other thiazolidin-4-one derivatives in normal human lung fibroblast cells (MRC-5) also revealed that the compounds were not toxic to these healthy cells. nih.gov

Antimicrobial and Antibacterial Efficacy

Oxazolidinones represent a significant class of synthetic antibiotics, developed specifically to combat multidrug-resistant Gram-positive bacteria. Their unique mechanism of action makes them effective against pathogens that have developed resistance to other antibiotic classes.

Oxazolidinones and their analogs exhibit potent activity against a broad spectrum of clinically important Gram-positive pathogens. This includes challenging multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov

The first FDA-approved oxazolidinone, linezolid (B1675486), is a leading antibiotic for treating serious Gram-positive infections. nih.gov Subsequent research has focused on developing new analogs with improved potency and broader spectrums. For instance, a series of nitroaryl-thiadiazole-oxazolidinone hybrids showed excellent antibacterial activity against Gram-positive organisms, proving to be 2 to 32 times more effective than linezolid against MRSA strains. researchgate.net Phenylthiazole derivatives, which can be considered structural relatives, also exhibited significant bactericidal activity against MRSA, with some compounds showing a minimum inhibitory concentration (MIC) of just 8 µg/mL.

The table below presents the Minimum Inhibitory Concentration (MIC) values for various oxazolidinone analogs against selected Gram-positive bacterial strains.

Compound Class/AnalogBacterial StrainMIC (µg/mL)Reference
Phenylthiazole derivative 5mMRSA (USA300)8
Benzoxazinone C-ring analog 8cS. aureus (MRSA)<1 nih.gov
Benzoxazinone C-ring analog 8cS. aureus (Linezolid-resistant)2 nih.gov
Benzoxazinone C-ring analog 12aE. faecalis (VRE)<1 nih.gov
2,3-diaryl-thiazolidin-4-one analog 5S. aureus0.06 nih.gov
2,3-diaryl-thiazolidin-4-one analog 5MRSA>0.06 (potent) nih.gov

The antibacterial effect of oxazolidinones is derived from a unique mechanism of action that targets the earliest stages of bacterial protein synthesis. These compounds inhibit the initiation phase of translation, a mechanism distinct from most other classes of antibiotics. nih.gov

Specifically, oxazolidinones bind to the 50S subunit of the bacterial ribosome. nih.govnih.gov The binding site is located at the peptidyltransferase center (PTC) in the A-site pocket. nih.gov By binding to this site, the drug interferes with the correct positioning of transfer RNA (tRNA) on the ribosome. nih.gov This binding action stabilizes a specific, non-productive conformation of the universally conserved 23S rRNA nucleotide U2585, which is crucial for peptide bond formation. nih.gov This perturbation prevents the formation of the initiation complex, a critical step involving the fMet-tRNA, mRNA, and the 30S and 50S ribosomal subunits, thereby halting the entire process of protein synthesis and inhibiting bacterial growth. researchgate.net This targeted action at the initiation step is a key reason for the effectiveness of oxazolidinones against bacteria that have developed resistance to other protein synthesis inhibitors. nih.gov

Activity Against Gram-Negative Bacterial Strains

The emergence of multidrug-resistant Gram-negative bacteria presents a significant challenge to global health. Gram-negative bacteria are characterized by a complex outer lipopolysaccharide membrane that acts as a barrier, often making them more resistant to antibiotics than Gram-positive bacteria. nih.gov Research into novel heterocyclic compounds, including analogs of 5,5-Dimethyl-2-phenyl-1,3-oxazolidin-4-one, has identified promising candidates with activity against these challenging pathogens.

For instance, a series of molecular hybrids incorporating 5-nitroimidazole and 1,3,4-oxadiazole (B1194373) moieties were synthesized and evaluated for their antibacterial properties. nih.gov These compounds were tested against Gram-negative strains such as E. coli and P. aeruginosa. nih.gov Specific hybrids demonstrated significant antibacterial activity, with some compounds showing Minimum Inhibitory Concentration (MIC) values ranging from 4.9 to 17 µM against E. coli. nih.gov

Table 1: Antibacterial Activity of 5-Nitroimidazole/1,3,4-Oxadiazole Hybrids Against E. coli

Compound SeriesDescriptionMIC Range (µM) against E. coliReference
62e, 62h, 62i5-nitroimidazole/1,3,4-oxadiazole hybrids4.9–17 nih.gov
63e, 63h, 63iIsomeric 5-nitroimidazole/1,3,4-oxadiazole hybrids42–160 nih.gov

The findings suggest that the 1,3,4-oxadiazole scaffold, a structural relative of oxazolidinones, is a viable framework for developing new agents to combat infections caused by Gram-negative bacteria. nih.gov

Anti-inflammatory Properties and Immunomodulation

Analogs of this compound, particularly those based on the thiazolidin-4-one and oxadiazole skeletons, have been extensively investigated for their anti-inflammatory and immunomodulatory activities. mdpi.combiointerfaceresearch.comnih.gov These compounds are explored as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which are associated with significant side effects like gastrointestinal damage. biointerfaceresearch.com

In a study using a carrageenan-induced rat paw edema model, an acute model of inflammation, novel 2,5-disubstituted-1,3,4-oxadiazoles demonstrated noteworthy anti-inflammatory effects. nih.gov One compound, OSD, which features an o-acetyl substituted benzene (B151609) ring, reduced paw edema by 60% at a 100 mg/kg dose. nih.gov Another analog, OPD, showed a 32.5% reduction under the same conditions. nih.gov Importantly, these oxadiazole compounds did not show signs of ulcerogenicity, a common drawback of NSAIDs. nih.gov

Similarly, various 2-aryl/alkylthiazolidin-4-ones have shown potent anti-inflammatory effects, in some cases exceeding that of the reference drug ibuprofen. mdpi.com For example, in the carrageenan-induced paw edema test, a derivative with a 4-fluorophenyl substituent (compound 61d) exhibited 65.71% edema inhibition 6 hours after administration, which was superior to ibuprofen's 43.67% inhibition. mdpi.com

Table 2: Anti-inflammatory Activity of Selected Thiazolidin-4-one Analogs

CompoundSubstituentPaw Edema Inhibition (%) at 6hReference Drug (Ibuprofen) Inhibition (%)Reference
61d4-fluorophenyl65.71 ± 10.4943.67 ± 5.20 mdpi.com
61eNot specified60.81 ± 8.4943.67 ± 5.20 mdpi.com

Furthermore, certain isoxazole (B147169) analogs have been identified as potent immunomodulatory agents. nih.gov The compound (S,R)-3-Phenyl-4,5-dihydro-5-isoxazole acetic acid (VGX-1027) was shown to prevent autoimmune diabetes in animal models by limiting immunoinflammatory events. nih.gov

Modulation of Pro-inflammatory Cytokines

A key mechanism behind the anti-inflammatory and immunomodulatory effects of these compounds is their ability to modulate the expression of cytokines, which are signaling proteins that mediate inflammation. Overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and IL-6 is a hallmark of many inflammatory diseases. nih.govnih.gov

The isoxazole analog VGX-1027 demonstrated the ability to reduce the production of several pro-inflammatory mediators, including TNF-α and IL-1β, in pancreatic islets and peripheral compartments of mice. nih.gov This modulation of cytokine activity is believed to be central to its ability to counteract destructive insulitis and hyperglycemia in models of type 1 diabetes. nih.gov

Studies on other compounds have also highlighted the importance of cytokine regulation. For example, an Aloe gel-based formula was found to normalize the levels of pro-inflammatory cytokines TNF-α and IL-6 while increasing anti-inflammatory cytokines IL-4 and IL-10 in the fat tissue of diabetic mice. nih.gov This suggests that targeting cytokine balance is a viable therapeutic strategy for inflammatory conditions. nih.govnih.gov

Dual 5-Lipoxygenase and Cyclooxygenase Inhibition

The anti-inflammatory action of many drugs is attributed to the inhibition of cyclooxygenase (COX) enzymes, which blocks the production of prostaglandins. nih.gov However, this can shunt arachidonic acid metabolism towards the 5-lipoxygenase (5-LOX) pathway, leading to the production of leukotrienes, which are also potent inflammatory mediators. nih.gov Therefore, developing compounds that dually inhibit both COX and 5-LOX pathways is a promising strategy to achieve enhanced anti-inflammatory effects with a potentially better safety profile. nih.govnih.gov

This dual inhibition approach aims to overcome the limitations of traditional NSAIDs, whose side effects are often linked to the shunting of the arachidonic acid cascade. nih.gov The development of dual COX/5-LOX inhibitors is considered a valuable alternative to both classical NSAIDs and selective COX-2 inhibitors for treating inflammatory diseases. nih.gov While specific studies on this compound as a dual inhibitor are not prominent, the development of analogs with this mechanism is a major focus in medicinal chemistry. taylorfrancis.com The goal is to create molecules that combine the pharmacophores necessary for both activities, thereby retaining potency against both enzymatic pathways. taylorfrancis.com

Neuroprotective Effects

Analogs of this compound have shown potential as neuroprotective agents, primarily through the inhibition of monoamine oxidase B (MAO-B). preprints.org MAOs are enzymes that metabolize monoaminergic neurotransmitters, and their selective inhibition is a well-established therapeutic approach for neurodegenerative conditions like Parkinson's disease. preprints.org Parkinson's disease is characterized by the progressive loss of neurons in the brain, a process involving oxidative stress and neuro-inflammation. preprints.org

A study on a 1,2,4-oxadiazole (B8745197) analog, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, demonstrated potent and selective inhibition of human MAO-B with an IC₅₀ value of 0.036 μM. preprints.org This high potency and selectivity for MAO-B over MAO-A make it a strong candidate for further development as a therapeutic agent for neurodegenerative disorders. preprints.org

Table 3: MAO Inhibition Profile of an Oxadiazole Analog

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Reference
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole1500.036 preprints.org

Antihyperglycemic Activity

Certain analogs, particularly those containing the 1,2,4-oxadiazolidine-3,5-dione (B1296409) and thiazolidin-4-one cores, have been identified as having significant antihyperglycemic activity. nih.govmdpi.com This makes them promising scaffolds for the development of new treatments for Type 2 diabetes mellitus, a condition often characterized by insulin (B600854) resistance. nih.gov

A series of 1,2,4-oxadiazolidine-3,5-diones were synthesized and evaluated as oral antihyperglycemic agents in obese and insulin-resistant mouse models. nih.gov Several of these compounds effectively normalized plasma glucose levels. nih.gov The trifluoromethoxy analog was particularly potent, significantly reducing plasma glucose at a 5 mg/kg oral dose. nih.gov Thiazolidin-4-one derivatives are also well-known for their potential as antidiabetic agents, with some research focusing on synthesizing new versions based on scaffolds like theophylline (B1681296) to explore this activity. mdpi.com The broad biological profile of thiazolidin-4-ones frequently includes antidiabetic properties. mdpi.com

Other Reported Biological Activities (e.g., Antitubercular, Monoamine Oxidase Inhibition, Antioxidant)

The versatile heterocyclic structure of oxazolidinone analogs has led to the discovery of a wide array of other biological activities.

Antitubercular Activity: Thiazolidin-4-one and 1,3,4-oxadiazole derivatives have emerged as a promising class of compounds against Mycobacterium tuberculosis, including drug-resistant strains. nih.govnih.gov Some 2-phenylindol-3-ylthiazolidin-4-one derivatives showed potent antitubercular activity with MIC values as low as 1.5 µg/mL. nih.gov A series of N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives also exhibited extremely high potency, with many compounds achieving MIC values ≤ 0.03 µM against M. tuberculosis H37Rv and resistant isolates. nih.gov The mechanism for these oxadiazole compounds was identified as the inhibition of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an enzyme essential for mycobacterial cell wall biosynthesis. nih.gov

Monoamine Oxidase (MAO) Inhibition: As mentioned in the neuroprotective section, MAO inhibition is a significant activity for these analogs. preprints.orgnih.gov Various scaffolds, including 3-phenylcoumarins and pyridazinobenzylpiperidines, have been developed as selective MAO-B inhibitors. researchgate.netfrontiersin.org One pyridazinone derivative (S5) was found to be a potent, reversible, and selective MAO-B inhibitor with an IC₅₀ value of 0.203 μM and a high selectivity index over MAO-A. researchgate.net

Antioxidant Activity: Many thiazolidin-4-one derivatives have been reported to possess antioxidant properties. researchgate.netmdpi.comnih.gov The antioxidant potential is often evaluated using in vitro methods like the DPPH radical scavenging assay. researchgate.netpensoft.net The activity is highly dependent on the substituents on the phenyl ring of the core structure. researchgate.net For example, a study of 2-(R-phenyl)-4-oxo-thiazolidin-3-yl propionic acid ethyl esters found that a derivative with a 4-NO₂ phenyl substituent had DPPH radical scavenging activity comparable to the standard antioxidant ascorbic acid. researchgate.net Similarly, new thiazolidine-4-one derivatives based on a 4-aminophenazone scaffold showed improved antioxidant potential over the parent compound, with the activity being influenced by the nature and position of substituents on the phenyl ring. mdpi.com

Structure Activity Relationship Sar Studies of 5,5 Dimethyl 2 Phenyl 1,3 Oxazolidin 4 One Derivatives

Impact of N-Substituent Modifications on Biological Efficacy

The nature of the substituent at the N-3 position of the 1,3-oxazolidin-4-one ring is a significant determinant of biological activity. While specific data on N-substituted derivatives of 5,5-Dimethyl-2-phenyl-1,3-oxazolidin-4-one is limited in publicly accessible research, general principles from related oxazolidinone and thiazolidinone scaffolds suggest that the introduction of various alkyl or acyl groups can modulate potency and selectivity. For instance, in a series of 5-arylidene-thiazolidine-2,4-diones, the substitution of the nitrogen atom with an alkoxycarbonyl or benzoyl radical led to a significant increase in antifungal activity compared to the unsubstituted derivatives. mdpi.com This suggests that the N-substituent plays a crucial role in the interaction with biological targets. Further research is necessary to elucidate the specific impact of various N-substituents on the biological efficacy of this compound derivatives.

Influence of Phenyl Ring Substitution on Biological Activity

Substitution on the 2-phenyl ring offers a strategic approach to fine-tuning the biological activity of this compound derivatives. Studies on analogous heterocyclic compounds have demonstrated that the electronic and steric properties of substituents on the phenyl ring can dramatically alter their pharmacological effects.

For example, research on thiazolidin-4-one derivatives has shown that the introduction of electron-withdrawing groups, such as chloro or nitro groups, or electron-donating groups like hydroxy and methoxy, at various positions on the phenyl ring can significantly influence antimicrobial and antioxidant activities. nih.govnanobioletters.com In one study, chloro-substituted compounds exhibited significant antimicrobial inhibition. nanobioletters.com Another investigation into thiazolidin-4-one analogues revealed that derivatives with para-substituted halogen and hydroxy groups displayed notable potential against certain cancer cell lines and possessed antioxidant properties. nih.gov Specifically, electron-withdrawing groups like -Cl and -NO2, as well as electron-donating groups at the para position, were associated with moderate to promising antimicrobial potential. nih.gov

These findings underscore the importance of the substitution pattern on the phenyl ring in dictating the biological activity of this class of compounds.

Table 1: Influence of Phenyl Ring Substitution on Biological Activity of Related Thiazolidin-4-one Derivatives

Compound IDPhenyl Ring SubstituentBiological ActivityReference
D-24-ClModerate antibacterial action against S. aureus, E. faecalis, E. coli, and K. pneumoniae (MIC 7.55 µM) nih.gov
D-64-NO2Mild antimicrobial action against S. aureus, E. faecalis, E. coli, K. pneumoniae, and T. harzianum (MIC 7.76 µM) nih.gov
D-164-OHModerately active against K. pneumoniae (MIC 7.82 µM) and most potent antioxidant derivative (IC50 = 22.3 µM) nih.gov
34-ClSignificant inhibition against tested bacterial and fungal strains nanobioletters.com
82-ClSignificant inhibition against tested bacterial and fungal strains nanobioletters.com

Effects of Oxazolidinone Ring Modifications on Pharmacological Profiles

Modifications to the core oxazolidinone ring, particularly at the 5-position, can profoundly impact the pharmacological profile of these derivatives. The gem-dimethyl group at the C-5 position of this compound is a key structural feature. In related thiazolidine (B150603) structures, these 5,5-dimethyl groups have been shown to increase metabolic stability by sterically shielding the ring from oxidation.

Furthermore, the creation of spirocyclic systems at the C-5 position represents a significant structural modification. Spiro compounds, formed by fusing a ring system at a single common atom, often exhibit unique three-dimensional arrangements that can lead to novel biological activities. nih.govnih.gov For instance, spiro[indoline-3,2′-thiazolidinone] derivatives have been synthesized and evaluated for their biological potential. nih.gov While specific studies on 5,5-spiro-substituted 2-phenyl-1,3-oxazolidin-4-ones are not extensively documented, the principles derived from related spiro-heterocyclic systems suggest that such modifications could lead to compounds with interesting and potentially enhanced pharmacological profiles. nih.govnih.gov

Stereochemical Requirements for Optimal Biological Activity

Chirality is a fundamental aspect of drug action, as enantiomers of a chiral molecule can exhibit different pharmacological and toxicological properties. nih.gov The this compound core contains at least one stereocenter at the C-2 position, and potentially more depending on the substitution pattern. Therefore, the stereochemical configuration is expected to be a critical factor for optimal biological activity.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Conformational Analysis and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in exploring the conformational landscape and electronic properties of oxazolidinone derivatives. nih.govresearchgate.net These studies allow for the determination of the most stable three-dimensional arrangement of the atoms (conformations) and provide insights into the molecule's reactivity and intermolecular interactions.

Researchers utilize DFT methods, such as B3LYP with a specific basis set (e.g., 6-31G(d,p)), to perform geometry optimization. sciforum.net This process calculates the minimum energy conformation of the molecule, providing data on bond lengths, bond angles, and torsion angles. For a series of synthesized oxazolidinone analogues, DFT studies have been used to generate optimized geometries, which are the foundation for further computational analysis like docking and molecular dynamics. researchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive and less stable. Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution across the molecule. researchgate.net These maps identify electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, typically colored red) regions, which are crucial for predicting how the molecule will interact with biological targets. researchgate.net

Parameter Significance in Computational Analysis Typical Method
Optimized Geometry Provides the most stable 3D structure (bond lengths, angles).DFT (e.g., B3LYP)
HOMO-LUMO Gap Indicates chemical reactivity and kinetic stability.DFT
Molecular Electrostatic Potential (MEP) Visualizes charge distribution, predicting non-covalent interaction sites.DFT

This table summarizes key parameters obtained from quantum chemical calculations and their significance.

Molecular Docking Simulations for Ligand-Target Interactions (e.g., Ribosomal Binding)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid. This method is extensively used to screen virtual libraries of compounds and to understand the molecular basis of a drug's mechanism of action.

For the oxazolidinone class of antibiotics, the primary target is often the bacterial ribosome. Oxazolidinones are known to inhibit protein synthesis by binding to the A-site on the 50S ribosomal subunit. Molecular docking simulations have been instrumental in studying these interactions. For instance, studies on radezolid (B1680497), an oxazolidinone antibiotic, have used molecular docking and dynamics to investigate its binding to the E. coli ribosome, even proposing structures for its complex in alternative binding sites. nih.gov These simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the oxazolidinone molecule and specific nucleotides or amino acid residues in the ribosomal binding pocket.

Beyond ribosomal targets, docking studies have explored the potential of oxazolidinone derivatives against other biological targets. In one study, novel 2-thioxo-oxazolidin-4-one derivatives were docked against cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation, suggesting their potential as anticancer agents. nih.gov The results of these docking studies are typically quantified by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A lower binding energy score generally indicates a more stable and favorable interaction. researchgate.net

Compound Class Target Protein Key Findings from Docking Reference
Oxazolidinone derivativesBacterial Ribosome (50S)Prediction of binding modes at the A-site, overcoming resistance mechanisms. nih.gov
2-Thioxo-oxazolidin-4-one derivativesCyclin-Dependent Kinases (CDK)Identification of potential binding affinity, suggesting cytostatic activity. nih.gov
Oxazolidinone analoguesBacterial and Fungal ProteinsScreening for binding efficacy against various microbial target proteins. nih.govresearchgate.net

This table presents examples of molecular docking studies performed on oxazolidinone derivatives against various biological targets.

Molecular Dynamics Simulations for Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a view of the system's dynamic behavior over time. escholarship.org MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing insights into the stability of the binding pose, conformational changes in the protein, and the role of solvent molecules.

MD simulations are frequently employed following molecular docking to validate the predicted binding modes and assess the stability of the ligand-protein complex. For oxazolidinone derivatives, MD simulations have been performed for promising candidates complexed with their target proteins. nih.govresearchgate.net These simulations, often run for nanoseconds, can confirm that the ligand remains stably bound within the active site. Analysis of the MD trajectory can reveal crucial information, such as the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex over the simulation period. researchgate.net

For example, MD simulations of the oxazolidinone radezolid bound to the E. coli ribosome were used to propose a stable complex structure consistent with biochemical data. nih.gov Similarly, simulations of novel isoxazolidine (B1194047) derivatives (structurally related to oxazolidinones) with the Epidermal Growth Factor Receptor (EGFR) were used to confirm the stability of the docked complex and highlight the critical interactions maintaining the binding. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

For oxazolidinone and related heterocyclic scaffolds, QSAR studies have been successfully applied. For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed for 3-pyrimidin-4-yl-oxazolidin-2-one derivatives that inhibit the mIDH1 enzyme. nih.gov These models use steric, electrostatic, and other fields to correlate the 3D structure of the molecules with their inhibitory activity. The statistical quality of a QSAR model is assessed by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability. nih.govmdpi.com

The output of these models often includes contour maps, which graphically represent regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a CoMFA contour map might show that bulky substituents in one region are favorable for activity (a green contour), while in another region they are unfavorable (a yellow contour). mdpi.com Such insights are invaluable for the medicinal chemist in designing the next generation of compounds. Similar QSAR studies on the related thiazolidin-4-one scaffold have also been used to identify key descriptors governing antimicrobial and anticancer activities. nih.govrsc.org

QSAR Model Compound Series Statistical Parameters Key Descriptors/Findings
Topomer CoMFA/HQSAR3-pyrimidin-4-yl-oxazolidin-2-one derivativesq² = 0.783, r² = 0.978 (CoMFA)Model used to predict bioactivity and guide new molecule design. nih.gov
CoMFA/CoMSIA2-imino-thiazolidin-4-one derivativesq² = 0.751, r² = 0.973 (CoMFA)Electrostatic and steric properties play a significant role in potency. mdpi.com
2D QSARThiazolidine-4-one derivativesR² = 0.9092Polarizability, electronegativity, and surface area contributions correlated with antitubercular activity. nih.gov

This table summarizes various QSAR studies on oxazolidinone and related heterocyclic derivatives, highlighting the models used and their key findings.

Medicinal Chemistry and Pharmaceutical Development Applications

5,5-Dimethyl-2-phenyl-1,3-oxazolidin-4-one as a Pharmaceutical Precursor or Intermediate

The compound this compound, a specific chiral oxazolidinone derivative, represents a valuable building block in pharmaceutical chemistry. Chiral oxazolidinones are widely recognized for their role as key intermediates and chiral auxiliaries in the asymmetric synthesis of bioactive molecules. chemimpex.comresearchgate.net Their rigid, cyclic structure allows for precise stereochemical control during chemical reactions, which is a critical aspect of modern drug design to ensure high efficacy and minimize off-target effects.

This specific oxazolidinone can be utilized as a precursor for the synthesis of complex, enantiomerically pure α,α-disubstituted amino acids. acs.org Such non-canonical amino acids are of significant interest as they can be incorporated into peptides to enhance their stability and conformational rigidity. acs.org The synthesis process may involve the oxazolidinone moiety directing the stereoselective addition of substituents. acs.orgacs.org

Design and Development of Novel Therapeutic Agents Based on the Oxazolidinone Scaffold

The oxazolidinone ring is a five-membered heterocyclic structure that is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govresearchgate.netrsc.org This scaffold gained prominence with the discovery and success of linezolid (B1675486), the first oxazolidinone antibiotic approved for clinical use in 2000. researchgate.netebi.ac.ukmdpi.com The success of linezolid spurred extensive research, leading to the development of numerous analogues and establishing the oxazolidinone class as a cornerstone in the fight against resistant bacterial infections. researchgate.netebi.ac.ukacs.org

The primary mechanism of action for oxazolidinone antibiotics is the inhibition of bacterial protein synthesis at a very early stage. tandfonline.comnih.govnih.gov They bind to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of the functional N-formylmethionyl-tRNA initiation complex, a step unique to this class of antibiotics. researchgate.netnih.gov This distinct mechanism means there is no cross-resistance with other classes of protein synthesis inhibitors. nih.gov Consequently, they are highly effective against a wide range of multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant streptococci. rsc.orgnih.gov

Beyond their antibacterial applications, oxazolidinone derivatives have been investigated for other therapeutic purposes, including as antitubercular and anticancer agents, highlighting the versatility of this chemical framework in drug discovery. ebi.ac.ukrsc.org

The emergence of bacterial strains resistant to linezolid and other oxazolidinones has prompted the development of innovative strategies to maintain the clinical utility of this important antibiotic class. acs.orgnumberanalytics.com The most prevalent resistance mechanism involves point mutations in the gene encoding for 23S rRNA, a component of the bacterial ribosome, which reduces the binding affinity of the drug. researchgate.net

To counter these resistance mechanisms, medicinal chemists have pursued several key strategies:

Structural Modification: New generations of oxazolidinones are designed with modified structures that can evade or overcome resistance. For instance, altering the C-5 side chain of the oxazolidinone ring can enhance binding to the ribosome and improve potency against resistant strains. nih.gov This approach aims to create analogues that are less susceptible to target site alterations.

Targeting Resistance Mechanisms Directly: Research is focused on developing compounds that can inhibit the bacterial mechanisms conferring resistance, such as efflux pumps which actively remove antibiotics from the bacterial cell. numberanalytics.com

Combination Therapies: The use of oxazolidinones in conjunction with other classes of antibiotics or with adjuvants that weaken bacterial defenses is a promising approach. numberanalytics.com Synergistic effects can enhance efficacy and reduce the likelihood of resistance developing. numberanalytics.com

Hybridization: A modern strategy involves creating hybrid molecules that combine the oxazolidinone pharmacophore with another drug that has a different mechanism of action. researchgate.netsemanticscholar.org This can result in dual-action compounds capable of fighting "superbugs" more effectively. semanticscholar.org

Lead compound optimization is a critical process in drug discovery where an initial bioactive compound (the "lead") is systematically modified to enhance its therapeutic properties. For oxazolidinones, this process has been extensively applied, using linezolid as the primary lead molecule for designing new antibacterial agents. mdpi.comresearchgate.netnih.gov The goal is to improve potency, broaden the spectrum of activity, and refine pharmacokinetic and toxicological profiles. researchgate.net

Key structural areas for modification in the oxazolidinone scaffold include:

C-5 Side Chain: The acetamidomethyl group at the C-5 position of linezolid is a frequent target for modification. Introducing different heterocyclic rings or functional groups at this position has led to analogues with improved activity and properties. nih.govresearchgate.net

N-Aryl Ring (C-Ring): The phenyl ring attached to the oxazolidinone nitrogen is crucial for activity. Modifications here, such as substituting the ring or replacing it with other aromatic or heteroaromatic systems, can significantly impact potency and spectrum. nih.gov

Fused Ring Systems: Creating tricyclic fused oxazolidinones has been shown to yield compounds with high potency, often greater than that of linezolid. nih.gov

The following table details several key oxazolidinone analogues and the rationale behind their design.

CompoundKey Structural ModificationDesign RationaleRelevant Citations
Linezolid First-generation N-aryl oxazolidinone with a C-5 acetamidomethyl side chain.The foundational drug of its class, establishing the core scaffold's efficacy against Gram-positive bacteria. mdpi.comresearchgate.net
Tedizolid (B1663884) Features a hydroxymethyl group at the C-5 position, which is part of a larger side chain containing a tetrazole ring.Developed as a second-generation agent with enhanced potency, allowing for a shorter course of therapy. It is often administered as a phosphate (B84403) prodrug for improved solubility. nih.govnumberanalytics.com
Sutezolid The C-5 acetamide (B32628) group is replaced with a thioamide.Specifically developed and investigated for its potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. nih.govresearchgate.net
Radezolid (B1680497) Contains a biaryl ring system as part of its structure.Designed to overcome linezolid resistance mechanisms and exhibit a broader spectrum of activity. nih.govresearchgate.net

Prodrug Design and Delivery Strategies Utilizing Oxazolidinone Scaffolds

Prodrug design is a valuable strategy in pharmaceutical development to overcome undesirable properties of a drug molecule, such as poor water solubility, limited bioavailability, or instability. nih.govresearchgate.net This approach has been successfully applied to the oxazolidinone class of antibiotics.

The most prominent example is tedizolid phosphate, the prodrug of the active antibiotic tedizolid. nih.gov Tedizolid has low aqueous solubility, which would limit its formulation options. By attaching a phosphate group, the molecule is converted into a highly water-soluble prodrug. nih.gov Following administration, this phosphate group is rapidly cleaved by endogenous phosphatase enzymes in the body to release the active tedizolid molecule. nih.gov This strategy enables both intravenous and oral administration, providing significant clinical flexibility.

Another innovative delivery strategy is the "Trojan Horse" approach. rsc.org This involves conjugating an oxazolidinone antibiotic, which is typically active only against Gram-positive bacteria, to a siderophore. Siderophores are molecules that bacteria use to acquire iron. The conjugate is actively transported into Gram-negative bacteria through their iron uptake systems. Once inside, the linker is cleaved, releasing the oxazolidinone to act on its ribosomal target. rsc.org This clever design effectively smuggles the antibiotic past the outer membrane defenses of Gram-negative pathogens. rsc.org These examples showcase the utility of the oxazolidinone scaffold as a versatile platform for advanced drug delivery and prodrug strategies. nih.gov

Future Research Directions and Therapeutic Potential

Exploration of Novel Biological Targets for Oxazolidinone Derivatives

There is no specific research identifying or exploring biological targets for 5,5-Dimethyl-2-phenyl-1,3-oxazolidin-4-one . The broader class of oxazolidinones, however, is a versatile scaffold that has been investigated for a wide range of therapeutic targets beyond its well-known antibacterial activity.

Future research on This compound would logically begin with broad biological screening to identify any potential activity. For context, other oxazolidinone derivatives have been designed and evaluated for novel applications. For instance, certain sulfonamide-hybridized oxazolidinones have been investigated for their inhibitory activity against SARS-CoV-2 3CL protease, the main protease of the virus. scielo.br In these studies, molecular docking simulations suggested a moderate binding affinity, with one compound, 3g , demonstrating a half-maximal inhibitory concentration (IC50) of 14.47 μM. scielo.br Another distinct line of research identified a 3,5-diphenyl-1,3-oxazolidin-2-one derivative as a potent inhibitor of Δ-5 desaturase (D5D), an enzyme implicated in metabolic pathways, with potential applications in treating atherosclerosis. nih.gov

Development of Advanced Synthetic Methodologies

Specific advanced synthetic methodologies for the targeted production of This compound are not detailed in the available literature. General synthetic routes for related heterocyclic systems, such as 1,3-thiazolidin-4-ones, often involve one-pot, multi-component reactions that offer efficiency and molecular diversity. crimsonpublishers.com For example, a common method involves the reaction of an amine, a carbonyl compound, and a mercapto-acid. nih.gov

For oxazolidin-2-thiones, a related class, synthesis can be achieved by reacting β-amino alcohols with thiophosgene (B130339) in the presence of a base like triethylamine. psu.edu The synthesis of the specific isomeric structure 3,4-dimethyl-5-phenyl-1,3-oxazolidine has been documented as resulting from the condensation reaction of ephedrine (B3423809) with an aldehyde. researchgate.netbts.gov

Future research into the synthesis of This compound could focus on optimizing reaction yields, developing stereospecific methods, and creating pathways for the efficient generation of a library of related derivatives for structure-activity relationship (SAR) studies. Establishing a robust and scalable synthetic route is a fundamental prerequisite for any further therapeutic development.

Combination Therapies Involving Oxazolidinone Derivatives

There are no studies on the use of This compound in combination therapies. This area of research is contingent on the prior identification of a confirmed biological activity for the compound.

In the broader field of oxazolidinones, particularly antibacterial agents like linezolid (B1675486), combination therapies are an active area of investigation to enhance efficacy, overcome resistance, and broaden the spectrum of activity. However, without an established therapeutic context for This compound , speculation on potential combination therapies would be unfounded. Should the compound demonstrate activity, for example as an anticancer or antimicrobial agent, future work would logically explore its synergistic, additive, or antagonistic effects with established drugs in тот respective therapeutic areas.

Translation of Preclinical Findings to Clinical Development

Currently, there are no preclinical findings for This compound to translate into clinical development. The path from a chemical compound to a clinical candidate is a rigorous process that begins with the discovery of biological activity, followed by extensive preclinical evaluation. This includes in vitro and in vivo studies to determine efficacy, establish a preliminary safety profile, and understand its pharmacokinetic and pharmacodynamic properties.

For any oxazolidinone derivative to advance, it must demonstrate a significant advantage over existing therapies. For example, the development of second-generation oxazolidinone antibiotics was driven by the need to overcome resistance to earlier drugs like linezolid. scielo.br Similarly, the investigation of oxazolidinone-based Δ-5 desaturase inhibitors was supported by robust in vivo data showing a reduction in the arachidonic acid/dihomo-γ-linolenic acid ratio in a mouse model. nih.gov

Before any clinical development of This compound can be considered, foundational research is required to identify a therapeutic indication and build a comprehensive preclinical data package.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 5,5-Dimethyl-2-phenyl-1,3-oxazolidin-4-one, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, oxazolidinones are often prepared by reacting substituted isocyanates with β-hydroxy amides or esters under basic conditions. In one protocol, phenyl isocyanate reacts with a β-hydroxy intermediate in acetonitrile with K₂CO₃ as a base, followed by refluxing for 6 hours ( ). Optimization involves adjusting solvent polarity (e.g., acetonitrile vs. ethanol), temperature (reflux vs. room temperature), and catalyst/base selection (e.g., K₂CO₃ vs. triethylamine) to improve yield and purity. Recrystallization from methanol or ethanol is a standard purification step ( ).
Reaction Parameter Example Conditions Evidence
SolventAcetonitrile
Base/CatalystK₂CO₃
TemperatureReflux (80–100°C)
PurificationMethanol recrystallization

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the oxazolidinone ring structure and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 191.23 for C₁₁H₁₃NO₂) ( ). Infrared (IR) spectroscopy identifies carbonyl (C=O) and C-N stretches. For purity assessment, GC-MS or HPLC with a retention time comparison against standards is recommended ( ).

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL ( ) is the gold standard for determining absolute configuration and bond geometry. Challenges include obtaining high-quality crystals via vapor diffusion or slow evaporation. For fluorinated analogs (e.g., ), heavy atoms (e.g., fluorine) improve data resolution. Refinement parameters (R-factor < 5%) and twinning analysis are critical for accuracy ( ).

Q. What strategies address contradictions in bioactivity data for oxazolidinone analogs?

  • Methodology : Discrepancies in antimicrobial or enzyme inhibition assays often arise from impurities or stereochemical variations. Validate purity via HPLC ( ) and confirm stereochemistry using chiral chromatography or circular dichroism (CD). For structure-activity relationship (SAR) studies, systematically modify substituents (e.g., phenyl vs. dichlorophenyl groups) and correlate changes with bioassay results ().

Q. How can computational methods enhance the design of oxazolidinone-based chiral auxiliaries?

  • Methodology : Density Functional Theory (DFT) calculations predict steric and electronic effects of substituents (e.g., 5,5-dimethyl groups) on enantioselectivity. Molecular docking simulations model interactions with target enzymes (e.g., aldolases). Compare computed NMR/IR spectra with experimental data to validate conformers ( ).

Data Analysis and Experimental Design

Q. What steps ensure reproducibility in synthesizing this compound under varying laboratory conditions?

  • Methodology :

  • Control Experiments : Run parallel reactions with standardized reagents and equipment.
  • Statistical Design : Use factorial design (e.g., Taguchi method) to test solvent, temperature, and catalyst interactions.
  • Analytical Cross-Check : Validate yields via gravimetric analysis and purity via GC-MS ( ).

Q. How should researchers resolve conflicting NMR data for oxazolidinone derivatives?

  • Methodology :

  • Decoupling Experiments : Differentiate overlapping signals (e.g., methyl vs. phenyl protons).
  • Isotopic Labeling : Use ¹⁵N or ¹³C-labeled compounds to assign ambiguous peaks.
  • Comparative Analysis : Cross-reference with structurally similar compounds ( ).

Structural and Mechanistic Insights

Q. What role do steric effects from the 5,5-dimethyl group play in reaction mechanisms?

  • Methodology : The geminal dimethyl groups increase ring rigidity, favoring specific transition states in asymmetric reactions (e.g., Evans aldol reaction). Kinetic studies (e.g., rate comparisons with non-methylated analogs) and X-ray data () quantify steric contributions.

Q. How does the oxazolidinone ring’s electronic environment influence its reactivity as a chiral auxiliary?

  • Methodology : Hammett plots correlate substituent electronic effects (σ values) with reaction rates. Electrochemical methods (cyclic voltammetry) measure redox stability. Computational Natural Bond Orbital (NBO) analysis identifies electron-deficient regions ( ).

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5,5-Dimethyl-2-phenyl-1,3-oxazolidin-4-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.